Home > Products > Screening Compounds P32062 > (1-Benzylpiperidin-4-yl)thiourea
(1-Benzylpiperidin-4-yl)thiourea - 196199-56-1

(1-Benzylpiperidin-4-yl)thiourea

Catalog Number: EVT-1603977
CAS Number: 196199-56-1
Molecular Formula: C13H19N3S
Molecular Weight: 249.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Benzylpiperidin-4-yl)-N’-(4-methoxybenzoyl)thiourea

Compound Description: This compound is a thiourea derivative that contains both a 1-benzylpiperidin-4-yl group and a 4-methoxybenzoyl group attached to the thiourea core. The research highlights its crystal structure and molecular interactions. []

Relevance: This compound shares the (1-Benzylpiperidin-4-yl)thiourea core with the target compound, differing only in the addition of a 4-methoxybenzoyl substituent on the nitrogen atom. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives

Compound Description: This series of compounds (SD-1–17) represents molecular hybrids designed to target Alzheimer's disease. They incorporate 1-benzylpiperidin-4-yl and 5-phenyl-1,3,4-oxadiazol-2-yl moieties linked via a thioacetamide group. Notably, compounds SD-4 and SD-6 showed multi-target activity against enzymes relevant to Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). They also demonstrated anti-amyloid-beta (Aβ) aggregation properties and promising blood-brain barrier permeability. []

Relevance: While these compounds don't share the thiourea moiety with (1-Benzylpiperidin-4-yl)thiourea, they highlight the use of the 1-benzylpiperidin-4-yl group in designing molecules for potential central nervous system activity, particularly targeting Alzheimer's disease. []

2-(1-Benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives

Compound Description: These compounds, designed as potential Alzheimer's disease therapeutics, combine a benzylpiperidine moiety with benzimidazole, a scaffold known for its AChE inhibitory activity. []

Relevance: Similar to the previous compound series, the presence of the 1-benzylpiperidin-4-yl group signifies its relevance in designing molecules for potential CNS activity. Though they lack the thiourea core, their focus on AChE inhibition suggests a shared interest with (1-Benzylpiperidin-4-yl)thiourea in potentially influencing cholinergic pathways. []

3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones

Compound Description: This series of compounds was initially designed as potential acetylcholine esterase inhibitors, but the biological evaluation demonstrated that they exhibited moderate to good cytotoxicity against three human cancer cell lines. []

Relevance: This series of compounds contains a 1-benzyl group, which is also present in the target compound (1-Benzylpiperidin-4-yl)thiourea. []

N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

Compound Description: This series of compounds showed significant acetylcholine esterase inhibitory activity and DPPH scavenging effects. []

Relevance: This series of compounds contains the 1-Benzylpiperidin-4-yl group, which is also present in the target compound (1-Benzylpiperidin-4-yl)thiourea. []

(Z)-2-(4-((5-((1-Benzylpiperidin-4-yl)methylene)-2,4-dioxothiazolidin-3-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides

Compound Description: This series of compounds, incorporating triazole and thiazolidine-2,4-dione motifs, were synthesized using click chemistry for potential broad biological applications. []

Relevance: These compounds share the 1-benzylpiperidin-4-yl group with (1-Benzylpiperidin-4-yl)thiourea. The presence of a thiazolidine-2,4-dione ring, which exhibits similar hydrogen-bonding properties to thiourea, suggests potential similarities in their interactions with biological targets. []

4,5-Dimethoxy-2-nitrobenzohydrazide derivatives

Compound Description: These derivatives, alongside 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives, were synthesized and evaluated for their antioxidant and cholinesterase inhibitory potential in the context of Alzheimer's disease research. Six derivatives, specifically 4a, 4d, 4e, 4f, 4g, and 9b, exhibited potent antioxidant properties in the ORAC assay. []

Relevance: While not directly structurally related to (1-Benzylpiperidin-4-yl)thiourea, these compounds are explored in conjunction with 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives, highlighting the use of the 1-benzylpiperidin-4-yl group in targeting Alzheimer's disease. []

1-(1-Benzylpiperidin-4-yl)ethan-1-one derivatives

Compound Description: This series, studied alongside 4,5-dimethoxy-2-nitrobenzohydrazide derivatives, focuses on developing multi-active molecules for central nervous system diseases, particularly Alzheimer's disease. They aim to address both free radical damage and enhance acetylcholine signaling through cholinesterase inhibition. []

Relevance: The incorporation of the 1-benzylpiperidin-4-yl group in these compounds directly links them to (1-Benzylpiperidin-4-yl)thiourea. Their evaluation for cholinesterase inhibition suggests potential overlapping biological activities and a shared interest in modulating cholinergic pathways. []

N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives

Compound Description: These compounds are small-molecule antagonists of the muscarinic 4 (M4) receptor, explored for their potential in treating neurological diseases like Alzheimer’s disease, Parkinson’s disease, and schizophrenia. []

Relevance: This series features the 1-benzylpiperidin-4-yl group as a key structural component, establishing a connection with (1-Benzylpiperidin-4-yl)thiourea. The research's focus on neurological diseases and M4 receptor antagonism suggests these compounds might share a common interest in modulating CNS activity, although through different mechanisms. []

N-(1-Benzylpiperidin-4-yl)phenylacetamide derivatives

Compound Description: This series of compounds shows high affinity for sigma1 receptors with varying affinities for sigma2 receptors. The unsubstituted compound, N-(1-Benzylpiperidin-4-yl)phenylacetamide (1), exhibits high affinity and selectivity for sigma1 receptors. Modifications to the phenylacetamide aromatic ring affect binding affinity for both sigma receptors. [, ]

Relevance: These compounds share the (1-Benzylpiperidin-4-yl) group with the target compound. This structural similarity suggests a potential for shared biological activities, as the (1-Benzylpiperidin-4-yl) group might play a crucial role in interacting with specific targets. [, ]

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride

Compound Description: This compound is a key intermediate in the synthesis of donepezil, a drug used to treat Alzheimer's disease. Studies focus on optimizing its synthesis through catalytic hydrogenation of the precursor 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. [, , ]

Relevance: This compound highlights the significance of the 1-benzylpiperidin-4-yl moiety in medicinal chemistry, particularly for Alzheimer's disease treatment. Though not a direct derivative of (1-Benzylpiperidin-4-yl)thiourea, its presence reinforces the relevance of exploring compounds containing this group for potential therapeutic applications. [, , ]

(E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol

Compound Description: This compound is characterized by its E conformation about the C=N bond and the chair conformation of its piperidine ring. It exhibits intramolecular hydrogen bonding and specific dihedral angles between its aromatic rings. []

Relevance: This compound emphasizes the use and conformational preferences of the 1-benzylpiperidin-4-yl group in various chemical contexts. Although it lacks the thiourea moiety, its structural similarity to (1-Benzylpiperidin-4-yl)thiourea makes it relevant in understanding the properties and potential biological interactions of compounds containing this group. []

Piperic acid amide of β,β-disubstituted-β-amino acid, 2-(4-Amino-1-benzylpiperidin-4-yl)acid [β3, 3-Pip(Bzl)]

Compound Description: This piperic acid amide derivative demonstrates promising cytotoxic and apoptosis-inducing activity, specifically against the pancreatic cancer cell line (Panc-1). []

Relevance: This compound further exemplifies the versatility of the 1-benzylpiperidin-4-yl group in medicinal chemistry. Despite not containing the thiourea functionality, its presence in a compound with anticancer activity suggests the potential for diverse biological activities associated with this structural motif. []

1-[(Arylalkylidene)amino]-3-(4H-1,2,4-triazol-4-yl)thioureas

Compound Description: This series of compounds exhibited better antibacterial activity against B. subtilis than Ciprofloxacin. In addition, they also demonstrated better antifungal activity against A. niger than Fluconazole. []

Relevance: These compounds share the thiourea core structure with (1-Benzylpiperidin-4-yl)thiourea, highlighting the importance of this moiety for potential antimicrobial activity. []

Non-peripherally and peripherally tetra-[(1-benzylpiperidine-4-yl)oxy] substituted phthalocyanines

Compound Description: This study investigated the electrochemical properties of both non-peripherally and peripherally substituted phthalocyanines with 1-benzylpiperidin-4-oxy groups. The research examined metal-free, chloro manganese(III), oxotitanium(IV), and Cu(II) complexes. []

Relevance: Although these compounds do not contain a thiourea group, they share the 1-benzylpiperidin-4-yl structural feature with (1-Benzylpiperidin-4-yl)thiourea. This highlights the versatility of this group in different chemical contexts and its potential influence on the properties of larger molecular structures. []

1,3-Bis(2-substitutedamino-6-substitutedimino-1,3,5-thiadiazin-4-yl)-thiourea derivatives

Compound Description: This series of thiadiazine derivatives, synthesized from substituted thioureas and isocyanodichlorides, exhibited insecticidal and bactericidal activities. []

Relevance: The presence of the thiourea moiety in these compounds, along with their demonstrated biological activities, suggests a potential link to the biological properties of (1-Benzylpiperidin-4-yl)thiourea. This highlights the significance of thiourea as a pharmacophore in medicinal chemistry. []

1-Substituted-3-(2-phenylquinazolin-4-yl)thioureas

Compound Description: These compounds, containing a quinazolin-4-yl moiety linked to a thiourea group, were synthesized via an intramolecular cycloaddition reaction. []

Relevance: These compounds share the thiourea core structure with (1-Benzylpiperidin-4-yl)thiourea, emphasizing the importance of this moiety in various chemical syntheses. This structural similarity suggests the possibility of shared synthetic routes or potential applications in drug discovery based on thiourea derivatives. []

N-Heterocycles derived from 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malonyl diisothiocyanate

Compound Description: This research focuses on the synthesis and biological evaluation of various N-heterocyclic compounds derived from 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malonyl diisothiocyanate. These compounds were screened for their insecticidal activity against P. interpunctella and Nilaparvata lugens. []

Relevance: While these compounds don't share a direct structural resemblance to (1-Benzylpiperidin-4-yl)thiourea, their synthesis utilizes diisothiocyanate, a reactive group capable of forming thiourea derivatives. This highlights the broader chemical context of thiourea formation and its relevance in synthesizing diverse heterocyclic compounds with potential biological activities. []

4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP)

Compound Description: This radioiodinated compound exhibits high affinity for sigma receptors, making it a potential candidate for imaging breast cancer. It demonstrates high affinity binding to MCF-7 breast cancer cells, suggesting the presence of sigma receptors in these cells. [, ]

Relevance: This compound shares the N-(N-Benzylpiperidin-4-yl) structural component with (1-Benzylpiperidin-4-yl)thiourea, emphasizing the significance of this group in designing molecules for biological applications. Although it lacks the thiourea moiety, its use in imaging underscores the potential of molecules containing the N-(N-Benzylpiperidin-4-yl) group for targeting specific biological targets. [, ]

N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide

Compound Description: This radiolabeled compound displays high affinity for sigma receptors and is being explored as a potential positron emission tomography (PET) imaging agent for sigma receptors. []

Relevance: Similar to the previous compound, this derivative shares the N-(N-Benzylpiperidin-4-yl) structural feature with (1-Benzylpiperidin-4-yl)thiourea, emphasizing the versatility of this group in radiopharmaceutical development. Though lacking the thiourea moiety, its use in imaging highlights the potential of targeting sigma receptors using molecules containing this specific structural element. []

Carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one

Compound Description: These novel compounds were designed and synthesized as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The study evaluated their inhibitory potency against AChE from various sources, including electric eel, human serum, and rat brain homogenate. []

Relevance: While these compounds don't share a direct structural resemblance to (1-Benzylpiperidin-4-yl)thiourea, they highlight the use of both carboxamide and thiourea derivatives in medicinal chemistry, particularly for their potential as AChE inhibitors. The presence of the piperidin-4-yl moiety, although lacking the benzyl group, suggests potential similarities in their interactions with biological targets. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: This compound, designed based on previous research and QSAR predictions, shows dual inhibitory activity against both cholinesterases and monoamine oxidase. []

Relevance: Although structurally different from (1-Benzylpiperidin-4-yl)thiourea, the presence of a substituted piperidine ring, particularly a 1-(2-methylbenzyl)piperidin-4-yl group, suggests a potential for shared biological activity. This emphasizes the importance of the piperidine moiety in designing molecules targeting cholinergic and monoaminergic systems. []

Overview

(1-Benzylpiperidin-4-yl)thiourea is an organic compound with the molecular formula C13_{13}H19_{19}N3_3S. It is classified as a thiourea derivative, a group known for its diverse biological and chemical properties. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in coordination chemistry as a ligand.

Source and Classification

(1-Benzylpiperidin-4-yl)thiourea is synthesized from 1-benzylpiperidine and thiourea. Its classification falls under organic compounds, specifically within the thiourea family, which are characterized by the presence of a thiocarbonyl (C=S) functional group .

Synthesis Analysis

Methods and Technical Details

The synthesis of (1-Benzylpiperidin-4-yl)thiourea typically involves a straightforward reaction between 1-benzylpiperidine and thiourea. This reaction is usually conducted in a suitable solvent under controlled conditions to optimize yield and purity. The general reaction can be represented as follows:

1 Benzylpiperidine+Thiourea(1Benzylpiperidin 4 yl)thiourea\text{1 Benzylpiperidine}+\text{Thiourea}\rightarrow (1-\text{Benzylpiperidin 4 yl})\text{thiourea}

In laboratory settings, various approaches can be employed, including:

  • Biginelli Reaction: This method utilizes aldehydes, ethyl acetoacetate, and ureas or thioureas under acidic conditions to produce related compounds .
  • Ultrasound-Assisted Synthesis: Recent studies have shown that ultrasound can enhance the efficiency of synthesizing thiourea derivatives, improving yields and reducing reaction times .

Industrial Production Methods

While specific industrial methods for producing (1-Benzylpiperidin-4-yl)thiourea are not extensively documented, the general approach involves scaling up laboratory synthesis techniques, optimizing conditions such as temperature and pressure for better yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of (1-Benzylpiperidin-4-yl)thiourea features a piperidine ring substituted with a benzyl group at one nitrogen atom and a thiourea moiety at another position. The compound's structural formula highlights its unique features:

  • Molecular Formula: C13_{13}H19_{19}N3_3S
  • Molecular Weight: 251.37 g/mol
  • Structural Characteristics: The presence of both the benzyl group and the thiourea functional group contributes to its chemical reactivity and biological activity.
Chemical Reactions Analysis

Types of Reactions

(1-Benzylpiperidin-4-yl)thiourea can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions may convert the thiourea group into thiol or amine derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

For these reactions, common reagents include:

  • Oxidation Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Nucleophiles: Alkyl halides or acyl chlorides.
Mechanism of Action

The mechanism of action of (1-Benzylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. This interaction may lead to inhibition or activation of biological pathways, contributing to its observed effects in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

(1-Benzylpiperidin-4-yl)thiourea exhibits several notable physical properties:

  • Appearance: Typically appears as a solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents due to the presence of nitrogen atoms.
  • Stability: Generally stable under standard laboratory conditions but may require specific handling due to reactivity with strong oxidizing agents.

Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity .

Applications

(1-Benzylpiperidin-4-yl)thiourea has various applications in scientific research:

  • Organic Synthesis: Serves as an intermediate in synthesizing other organic compounds.
  • Coordination Chemistry: Functions as a ligand in coordination complexes.
  • Biological Research: Investigated for potential therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities .
  • Material Science: Utilized in developing new materials and as a precursor for synthesizing valuable compounds .
Synthetic Methodologies and Optimization

Conventional Organic Synthesis Pathways

Conventional synthesis of (1-benzylpiperidin-4-yl)thiourea derivatives primarily follows isothiocyanate-amine coupling, a robust and widely adopted approach in thiourea chemistry. The foundational reaction involves the nucleophilic addition of 1-benzylpiperidin-4-amine to benzoyl isothiocyanate under ambient conditions. This method typically employs chlorinated solvents (e.g., CH₂Cl₂) and may utilize phase-transfer catalysts like polyethylene glycol-400 (PEG-400) to enhance reaction efficiency. The reaction proceeds at room temperature or under mild reflux (40-60°C), yielding N-(1-benzylpiperidin-4-yl)-N’-benzoylthiourea as a predominant product [1] [5]. Key spectroscopic characteristics confirm successful synthesis: ¹H NMR displays the thiourea N–H proton as a broad singlet at δ 10.37–12.98 ppm, while ¹³C NMR reveals the characteristic thione carbon resonance at δ 177.6–180.3 ppm. Mass spectrometry typically shows [M+H]⁺ ions corresponding to the molecular formula C₂₀H₂₄N₃OS⁺ [1]. Crystallographic studies validate the molecular conformation, revealing planar thiourea moieties and rotational flexibility around the C–N bonds connecting to the piperidine ring [6] [7].

Ultrasound-Promoted Synthesis of Thiourea Derivatives

Ultrasound irradiation (20–50 kHz) significantly enhances the synthesis of (1-benzylpiperidin-4-yl)thiourea derivatives, offering drastic improvements in efficiency and sustainability. Key advantages include:

  • Reaction Acceleration: Ultrasound reduces reaction times from hours (conventional heating) to ≤60 minutes at room temperature [1].
  • Yield Enhancement: Near-quantitative yields (≥95%) are routinely achieved for derivatives like 3-benzoyl-1-(1-benzylpiperidin-4-yl)thiourea (VI), compared to ~70–85% yields under conventional conditions [1].
  • Solvent Reduction/Elimination: Many ultrasound-promoted reactions proceed efficiently under solvent-free conditions or with minimal solvent volumes, aligning with green chemistry principles [1].

Table 1: Optimization Parameters in Ultrasound-Promoted Synthesis of (1-Benzylpiperidin-4-yl)thiourea Derivatives

Reaction ParameterConventional ConditionsUltrasound ConditionsImpact
Time2–24 hours30–60 minutes~4-48x faster
TemperatureReflux (40–80°C) or RTRoom Temperature (RT)Energy savings; Avoids thermal decomposition
Solvent Volume10–50 mL/g substrate<5 mL/g or Solvent-freeReduced waste; Lower cost
Catalyst RequirementOften required (e.g., CuI, PEG-400)Frequently catalyst-freeSimpler purification; Lower cost
Typical Yield (VI)70–85%≥95%Improved atom economy

The mechanistic basis for ultrasound acceleration involves acoustic cavitation: the formation, growth, and violent collapse of microbubbles in the reaction mixture generates localized hotspots (thousands of Kelvin), extreme pressures (hundreds of atmospheres), and intense micro-mixing. This microenvironment dramatically increases molecular collisions and energy transfer, facilitating the formation of the highly reactive benzoyl isothiocyanate in situ (from benzoyl chloride and NH₄SCN) and its subsequent rapid addition to the 1-benzylpiperidin-4-amine nucleophile [1].

Parallel Synthesis Approaches for Structural Diversification

Parallel synthesis enables efficient generation of structurally diverse (1-benzylpiperidin-4-yl)thiourea libraries for structure-activity relationship (SAR) studies. This strategy involves reacting a central scaffold, 1-benzylpiperidin-4-isothiocyanate, with diverse amine nucleophiles under standardized conditions (e.g., ultrasound in DCM or tert-butanol, RT, 30-120 min). Alternatively, 1-benzylpiperidin-4-amine can be reacted with diverse isothiocyanates (R–N=C=S). Key diversification points include:

  • Aromatic Modifications: Introduction of electron-donating (e.g., 4-OMe, 3,4,5-(OMe)₃), electron-withdrawing (e.g., 4-Br, 4-NO₂, 3-CF₃), or heteroaromatic (e.g., pyridin-2-yl, 5-methyl-1,3,4-thiadiazol-2-yl) groups on the thiourea’s N-aryl or N-aroyl moiety [5].
  • Aliphatic Chain Variations: Incorporation of alkyl (e.g., n-butyl), hydroxyalkyl (e.g., 2-hydroxyethyl), or morpholine-containing chains via the amine component.
  • Bioisosteric Replacements: Systematic replacement of the benzyl group on the piperidine nitrogen with bioisosteres like phenethyl or heteroarylmethyl groups [3].
  • Piperazine Integration: Replacing the terminal amine group with a piperazine ring significantly enhances anti-leishmanial potency (e.g., Compound 5i, IC₅₀ = 1.8 ± 0.5 µM against L. amazonensis) and improves pharmacokinetic profiles (e.g., solubility, metabolic stability) [5].

Table 2: Impact of Structural Diversification on Biological Activity (Representative Derivatives)

Derivative StructureKey Structural FeatureBiological Activity (Example)Reference
3-Benzoyl-1-(1-benzylpiperidin-4-yl)thioureaParent benzoylthioureaBaseline activity; Crystallographically characterized [1]
1-(1-Benzylpiperidin-4-yl)-3-(pyridin-3-yl)thioureaHeteroaromatic (pyridyl) thioureaSigma-1 receptor affinity (Ki ~ nM range) [3]
1-(1-Benzylpiperidin-4-yl)-3-(4-morpholinyl)thioureaAliphatic heterocyclic (morpholine)Improved solubility; Moderate leishmanicidal activity [5]
1-(1-Benzylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)thioureaEWG (CF₃) on aryl thioureaEnhanced sigma receptor selectivity [3]
1-(1-Benzylpiperidin-4-yl)-3-(piperazin-1-yl)thiourea (G2 derivative)Piperazine terminusPotent anti-leishmanial (IC₅₀ = 1.8 µM); High Selectivity Index (~70) [5]

Parallel synthesis is facilitated by the high compatibility of the isothiocyanate-amine reaction with automated liquid handling and microwave reactors, enabling rapid library generation (e.g., 50+ compounds) [5]. Quantitative Structure-Activity Relationship (QSAR) models derived from such libraries reveal critical pharmacophoric elements: the protonable piperidine nitrogen, the planar thiourea moiety acting as a hydrogen-bond donor/acceptor, and the lipophilic aromatic/heteroaromatic domain. Hansch-type analyses indicate that electron-withdrawing substituents (e.g., halogens, CF₃) at the meta-position of the phenylacetamide/arylthiourea ring generally enhance sigma-1 receptor affinity and selectivity [3].

Solid-Phase Synthesis and Polymer-Supported Catalysts

While direct solid-phase synthesis of (1-benzylpiperidin-4-yl)thioureas is less commonly reported than solution-phase methods, polymer-supported catalysts play a significant role in optimizing key synthetic steps, particularly the generation of isothiocyanate intermediates.

  • Polymer-Supported Catalysts: Dendrimer-PWAn (a polyoxometalate-based nanocatalyst) and polyethylene glycol (PEG-400, -2000) effectively catalyze the formation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate (NH₄SCN) under solid-liquid phase-transfer conditions. These catalysts enhance reaction rates and yields while simplifying purification – the catalyst is easily recovered via filtration and reused for multiple cycles (typically 3-5 cycles with <10% activity loss) [1] [5].
  • Resin-Bound Reagents: Polymer-bound carbodiimides (e.g., PS-DCC) facilitate the dehydration of thioamide precursors to isothiocyanates. Alternatively, solid-supported thiophosgene equivalents provide a safer, controlled release of the highly reactive S=C=Cl₂ moiety for converting amines to isothiocyanates in situ.
  • Solid-Phase Substrate Immobilization: Although less explored for this specific scaffold, the approach involves anchoring 4-aminopiperidine derivatives (e.g., Fmoc-1-benzylpiperidin-4-amine analogs) to resins like Wang or Rink amide resin via a cleavable linker. Subsequent deprotection, reaction with diverse isothiocyanates in solution, and acidic cleavage (e.g., TFA/DCM) would yield the target thioureas. This method offers advantages in purifying intermediates via simple resin washing.

The primary benefits of polymer-supported strategies include simplified workup (filtration instead of extraction), reduced catalyst loadings (enabling catalytic use of expensive metals or ligands), and the potential for automation in library synthesis. Challenges involve potential resin degradation under prolonged ultrasonic irradiation and ensuring complete release of the target molecule from the solid support without thiourea decomposition [1] [5].

Properties

CAS Number

196199-56-1

Product Name

(1-Benzylpiperidin-4-yl)thiourea

IUPAC Name

(1-benzylpiperidin-4-yl)thiourea

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

InChI

InChI=1S/C13H19N3S/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17)

InChI Key

XAKQWJCBJYLSBD-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=S)N)CC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1NC(=S)N)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.